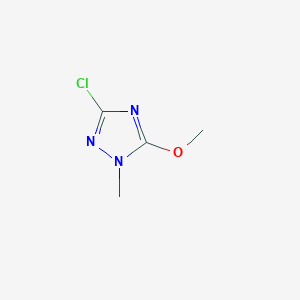
3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Overview
Description
“3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C4H6ClN3O . It belongs to the class of halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of “this compound” is 147.56 . The SMILES string representation of its structure is COc1nc(Cl)nn1C .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Triazole derivatives, including those related to 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole, have been extensively explored for their diverse chemical reactivities and potential in synthesizing novel compounds. For instance, the preparation of triazole ester derivatives through reactions involving chloro esters and subsequent esterification showcases the versatility of triazole compounds in organic synthesis. These derivatives exhibit a wide range of biological applications due to their unique structural features (Toumani, 2017).
Biological Activities
The antimicrobial properties of novel 1,2,4-triazole derivatives have been investigated, revealing that certain compounds possess significant activities against various microorganisms. This suggests the potential utility of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition
Research into triazole derivatives has also extended to their application as enzyme inhibitors. Studies have demonstrated that specific compounds within this class can inhibit enzymes like lipase and α-glucosidase, indicating their potential therapeutic uses in treating diseases related to these enzymes (Bekircan et al., 2015).
Material Science Applications
In the realm of materials science, triazole derivatives have been explored for their corrosion inhibition properties. For example, triazole compounds have shown effectiveness in preventing mild steel corrosion in acid media, highlighting their potential as corrosion inhibitors in industrial applications (Li et al., 2007).
Energetic Materials
The synthesis strategies for triazolyl-functionalized energetic salts reveal the application of triazole derivatives in creating high-energy materials. These compounds exhibit good thermal stability and density, making them suitable for various applications in the energetic materials field (Wang et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-methoxy-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXBGXNZVCSVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241542 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330756-15-4 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1455471.png)







![2-cyano-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B1455487.png)

![[1,3-dimethyl-5-(2-methyl-1,4-oxazepan-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1455489.png)



